1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
The synthesis of 1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves multiple steps, starting from the appropriate pyrazole and pyrazine derivatives. The synthetic route typically includes:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the condensation of aminopyrazoles with various electrophilic reagents such as enaminonitriles, enaminones, or unsaturated ketones.
Introduction of the 2,5-dimethylphenyl group: This step involves the substitution reaction with appropriate nucleophiles.
Attachment of the piperidine-4-carboxamide moiety: This is usually done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It has applications in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, modulating various biological pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives such as:
- 2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl derivatives
These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O/c1-19(2)22-7-9-24(10-8-22)31-29(35)23-11-14-33(15-12-23)28-27-18-26(32-34(27)16-13-30-28)25-17-20(3)5-6-21(25)4/h5-10,13,16-19,23H,11-12,14-15H2,1-4H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAAIXODSIUWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NC5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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